

(2-Aminoethyl)urea hydrochloride as a chemical intermediate

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Compound of Interest

Compound Name: (2-Aminoethyl)urea hydrochloride

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An In-Depth Technical Guide to **(2-Aminoethyl)urea Hydrochloride** as a Chemical Intermediate

Abstract

(2-Aminoethyl)urea hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and a urea moiety capable of extensive hydrogen bonding, makes it an ideal intermediate for constructing complex molecules with specific biological activities. This guide provides a comprehensive technical overview of **(2-Aminoethyl)urea hydrochloride**, detailing its physicochemical properties, synthesis, chemical reactivity, and applications. We will explore its strategic importance in drug design, supported by detailed experimental protocols, safety guidelines, and a survey of its role in the development of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the urea functional group is a privileged scaffold. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets such as enzymes and receptors.[1][2] This property is central to the mechanism of action for a wide range of approved drugs.[3] **(2-Aminoethyl)urea**

hydrochloride, $C_3H_{10}ClN_3O$, capitalizes on this by incorporating the urea pharmacophore into a small, adaptable framework.

The molecule's true utility lies in its bifunctionality. It presents chemists with a urea core for target engagement and a terminal primary amino group that serves as a versatile synthetic handle. This primary amine can be readily derivatized through a multitude of reactions, allowing for the systematic elaboration of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for both biological assays and certain reaction conditions. [4] This guide will dissect the chemistry of this intermediate, providing researchers with the foundational knowledge to effectively leverage its potential in their synthetic programs.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties and hazards is paramount for its effective and safe use in a research setting.

Physicochemical Data

The key properties of **(2-Aminoethyl)urea hydrochloride** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	858001-69-1	[5]
Molecular Formula	$C_3H_{10}ClN_3O$	[5]
Molecular Weight	139.59 g/mol	[5]
Appearance	Solid / Powder	[6]
Melting Point	139-143 °C	[7]
Purity	Typically ≥95%	
Storage Temperature	Room Temperature, under inert atmosphere	

Safety and Handling

(2-Aminoethyl)urea hydrochloride and related urea hydrochlorides are classified as hazardous materials. Adherence to good industrial hygiene and safety practices is essential.[\[8\]](#)
[\[9\]](#)

Hazard Class	GHS Statement	Precautionary Measures (Examples)
Acute Toxicity (Oral)	H302: Harmful if swallowed	P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10]
Skin Corrosion/Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10]
Eye Damage/Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

General Handling Precautions:

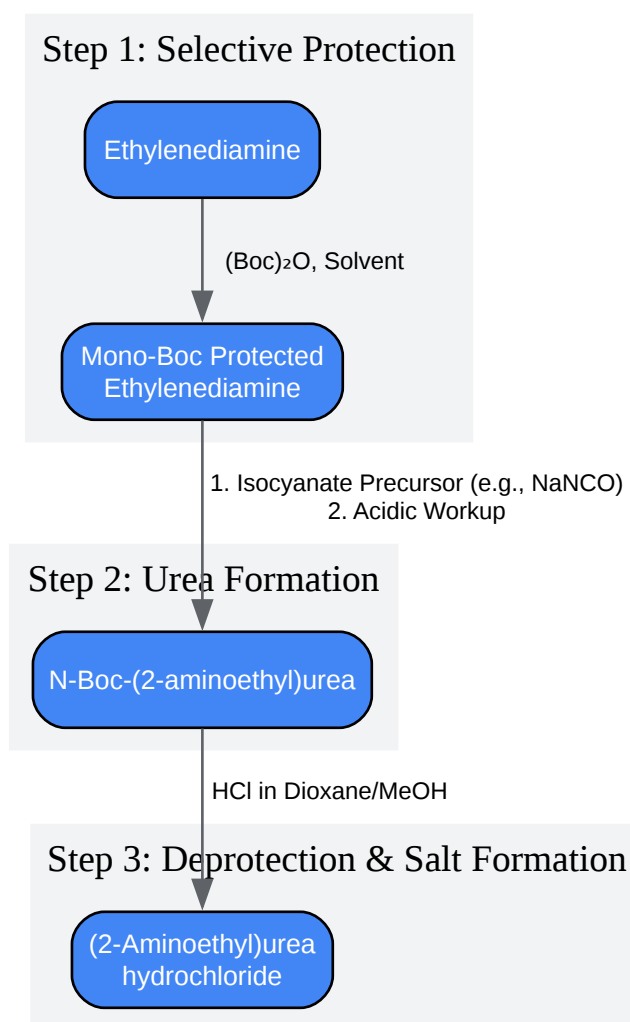
- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[\[8\]](#)[\[9\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[10\]](#)[\[11\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

Synthesis and Chemical Reactivity

The synthesis of urea derivatives is a well-established field in organic chemistry, traditionally relying on the reaction of amines with isocyanates or phosgene-based reagents.[\[2\]](#) Modern methods often seek to avoid highly toxic reagents like phosgene.[\[2\]](#)[\[12\]](#)

Representative Synthesis Workflow

A logical and efficient synthesis of **(2-Aminoethyl)urea hydrochloride** can be envisioned starting from ethylenediamine. The key challenge is the selective reaction of only one of the two amino groups. This is typically achieved through a protection/deprotection strategy.



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Caption: Synthetic workflow for **(2-Aminoethyl)urea hydrochloride**.

Experimental Protocol: Synthesis via Boc-Protection

This protocol is a representative method based on established chemical principles for urea synthesis.

Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate

- Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~0.5 eq to favor mono-protection) in the same solvent dropwise over 1-2 hours with vigorous stirring.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography (silica gel, typically with a DCM/Methanol gradient) to isolate the mono-protected product.

Step 2: Synthesis of tert-butyl (2-ureidoethyl)carbamate

- Dissolve the purified tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a mixture of acetic acid and water.
- Add sodium cyanate (NaNCO, 1.1 eq) portion-wise at room temperature.
- Stir the mixture for 4-6 hours until TLC indicates the consumption of the starting material.
- Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected urea derivative.

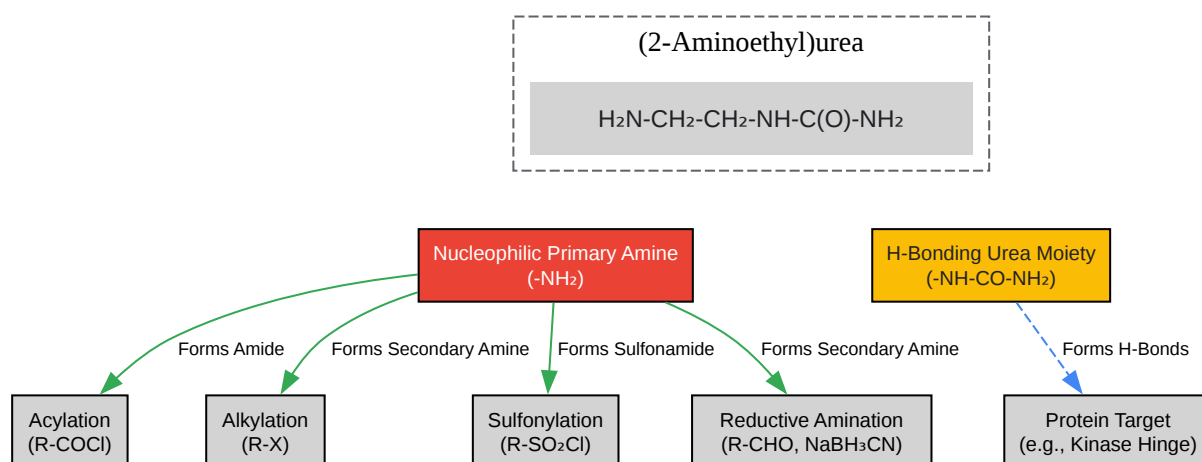
Step 3: Synthesis of **(2-Aminoethyl)urea hydrochloride**

- Dissolve the crude tert-butyl (2-ureidoethyl)carbamate in methanol or 1,4-dioxane.
- Add a solution of hydrochloric acid (4M in dioxane or concentrated HCl, >2.0 eq) dropwise at 0 °C.

- Stir the reaction at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC.
- The product hydrochloride salt will often precipitate from the solution.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **(2-Aminoethyl)urea hydrochloride** as a solid.

Core Reactivity

The synthetic utility of **(2-Aminoethyl)urea hydrochloride** stems from the distinct reactivity of its two functional groups.



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Caption: Key reactive sites and transformations of the core structure.

The primary amine is a potent nucleophile, readily participating in:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

- Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones under reductive conditions to yield secondary amines.[4]
- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate more complex urea or thiourea derivatives.[13]

The urea group is less reactive but fundamentally important for biological activity. Its N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows it to anchor a molecule within a protein's binding site.[2][3]

Applications in Drug Development

The urea moiety is a cornerstone in medicinal chemistry, and (2-Aminoethyl)urea provides a direct route to incorporate this pharmacophore. Its derivatives have been explored for a wide range of therapeutic targets.

Role as a Scaffold and Linker

(2-Aminoethyl)urea hydrochloride is an exemplary scaffold. The urea portion can be designed to interact with a specific target, while the ethylamine tail can be functionalized to:

- Improve Pharmacokinetics: Add groups to enhance solubility, metabolic stability, or cell permeability.
- Increase Potency: Extend into adjacent binding pockets of the target protein.
- Serve as a Linker: Act as a covalent attachment point for antibody-drug conjugates (ADCs) or probes for chemical biology.

Therapeutic Targets and Indications

Derivatives containing the ethylurea motif have shown promise in several therapeutic areas:

- Enzyme Inhibition: The hydrogen-bonding capability of the urea group is critical for inhibiting enzymes like kinases, proteases, and soluble epoxide hydrolases.[1] Many kinase inhibitors, such as Sorafenib, are diaryl ureas that bind to the hinge region of the kinase domain.[14] (2-Aminoethyl)urea provides a starting point for building such inhibitors.

- **Neurological Pathways:** Analogs have been investigated for their ability to modulate trace amine-associated receptors (TAARs), which are implicated in various neurological processes.[4]
- **Cardiovascular Health:** Some derivatives may influence the activity of nitric oxide synthase (NOS), an enzyme relevant in both cardiovascular health and neurobiology.[4]

Conclusion

(2-Aminoethyl)urea hydrochloride is more than a simple chemical reagent; it is a strategic intermediate that empowers chemists to efficiently synthesize complex and biologically active molecules. Its combination of a proven pharmacophore—the urea group—with a versatile synthetic handle—the primary amine—makes it an invaluable tool in the iterative process of drug design and optimization. By understanding its synthesis, reactivity, and safety profile, researchers can fully exploit its potential to accelerate the discovery of new therapeutics.

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References

1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Buy 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride [smolecule.com]
5. (2-Aminoethyl)urea hydrochloride | De-code [de-code.co.in]
6. 2-aminoethyl)urea Hydrochloride, Form : Powder, Purity : Nlt 90% at Rs 100 in Pune [exportersindia.com]
7. (2-Aminoethyl)urea hydrochloride | lookchem [lookchem.com]
8. buckeyeinternational.com [buckeyeinternational.com]
9. chemos.de [chemos.de]

- 10. jmnspecialties.com [jmnspecialties.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
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